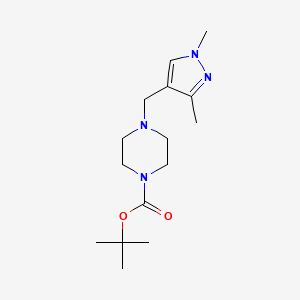

tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate

Description

Chemical Identity and Classification

tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate belongs to the class of piperazine carboxylate derivatives that incorporate a pyrazole substituent through a methylene linker. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural architecture, highlighting the tert-butyl ester functionality attached to the piperazine nitrogen, the methylene bridge, and the substituted pyrazole ring. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(N1CCN(CC2=CN(C)N=C2C)CC1)OC(C)(C)C, which provides a computational representation of the connectivity and bonding patterns within the molecule.

The compound is classified as a heterocyclic organic compound containing multiple nitrogen-containing ring systems. Specifically, it incorporates a six-membered piperazine ring (1,4-diazacyclohexane) and a five-membered pyrazole ring (1,2-diazacyclopentadiene). The presence of the tert-butyloxycarbonyl protecting group further categorizes this compound as a protected amine derivative, commonly used in synthetic organic chemistry for selective functionalization strategies. The International Chemical Identifier key MXUWIEKWXBMKCR-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, ensuring unambiguous identification in chemical databases and literature.

The compound exhibits several notable structural features that distinguish it from simpler heterocyclic systems. The methylene linker between the pyrazole and piperazine rings provides conformational flexibility while maintaining electronic conjugation between the two heterocyclic systems. The 1,3-dimethyl substitution pattern on the pyrazole ring influences both the electronic properties and steric environment around the heterocycle. Additionally, the tert-butyl ester group serves as both a protecting group and a lipophilicity-enhancing moiety, affecting the compound's solubility and bioavailability characteristics.

Historical Development and Significance

The development of pyrazole-containing compounds traces back to the late 19th century when German chemist Ludwig Knorr first synthesized and named the pyrazole class of compounds in 1883. The historical significance of pyrazole chemistry was further established by Hans von Pechmann, who developed a classical synthetic method for pyrazole synthesis from acetylene and diazomethane in 1898. These early discoveries laid the foundation for the extensive exploration of pyrazole chemistry that continues today.

The synthesis of substituted pyrazoles gained momentum through the work of Knorr and colleagues, who developed the cyclocondensation reaction between β-diketones and hydrazine derivatives, yielding two regioisomers. This methodology became known as the Knorr pyrazole synthesis and remains one of the most important methods for accessing pyrazole derivatives. The reaction typically involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, providing a simple and rapid approach to obtain polysubstituted pyrazoles.

Piperazine chemistry developed somewhat independently, with piperazine derivatives becoming increasingly important in pharmaceutical applications throughout the 20th century. The recognition that piperazine rings could serve as privileged scaffolds in drug design led to extensive exploration of their biological activities. The combination of pyrazole and piperazine pharmacophores represents a more recent development in medicinal chemistry, reflecting the modern approach of molecular hybridization to create compounds with potentially enhanced biological profiles.

The specific compound this compound represents part of a broader trend toward hybrid molecules that combine multiple bioactive scaffolds. Research has demonstrated that such hybrid compounds can exhibit improved pharmacological properties compared to their individual components, including enhanced selectivity, reduced side effects, and broader spectrum of activity. The incorporation of protecting groups like tert-butyloxycarbonyl also reflects advances in synthetic methodology that allow for more sophisticated molecular construction strategies.

Position within Heterocyclic Chemistry

Heterocyclic compounds constitute more than half of all known chemical entities and represent 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. Within this vast chemical space, this compound occupies a unique position as a compound incorporating two distinct nitrogen-containing heterocyclic systems.

The pyrazole component places this compound within the azole family, specifically the five-membered rings containing two adjacent nitrogen atoms. Pyrazoles are characterized as weakly basic compounds with a pKb value of 11.5, corresponding to a pKa of the conjugate acid of 2.49 at 25°C. The planar structure of pyrazoles, confirmed by X-ray crystallography studies showing similar carbon-nitrogen distances of approximately 1.33 Å, contributes to their stability and electronic properties. The 1,3-dimethyl substitution pattern in the target compound represents a common structural motif that affects both the electronic distribution and steric environment of the pyrazole ring.

The piperazine portion of the molecule belongs to the class of saturated six-membered heterocycles containing two nitrogen atoms in the 1,4-positions. Unlike their unsaturated counterparts, saturated heterocycles like piperazine behave similarly to their acyclic analogs, functioning as conventional amines with modified steric profiles. This structural feature contributes to the compound's potential for hydrogen bonding and ionic interactions, which are crucial for biological activity.

The combination of these two heterocyclic systems creates a molecule that spans multiple categories within heterocyclic chemistry. The compound can be classified as both a pyrazole derivative and a piperazine derivative, demonstrating the interconnected nature of heterocyclic classification systems. The methylene linker between the two rings prevents direct electronic conjugation while allowing for conformational flexibility, creating opportunities for diverse intermolecular interactions.

Recent advances in heterocyclic chemistry have emphasized the importance of hybrid molecules that combine multiple pharmacophores. This approach recognizes that complex biological systems often require compounds capable of interacting with multiple targets or binding sites. The design of this compound reflects this modern understanding of structure-activity relationships in heterocyclic chemistry.

General Features of Pyrazole-Piperazine Hybrid Molecules

Pyrazole-piperazine hybrid molecules represent an important class of compounds that combine the distinct biological activities associated with each heterocyclic system. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and enzyme inhibitory activities. Notable drugs containing pyrazole rings include celecoxib, a cyclooxygenase-2 inhibitor, and stanozolol, an anabolic steroid. These compounds demonstrate the therapeutic potential inherent in the pyrazole scaffold.

Piperazine derivatives have found extensive application in pharmaceutical chemistry due to their ability to interact with various biological targets. The piperazine ring system is present in numerous clinically important drugs, including several cyclin-dependent kinase inhibitors such as ribociclib, trilaciclib, and abemaciclib, which are used in cancer treatment. The structural features of piperazine rings, particularly their conformational flexibility and hydrogen bonding capacity, make them valuable pharmacophores for drug design.

The combination of pyrazole and piperazine pharmacophores in hybrid molecules offers several potential advantages. The synthesis of novel piperazine-chalcone hybrids and related pyrazoline derivatives has been explored as a strategy for developing compounds with enhanced anticancer activity against vascular endothelial growth factor receptors. These studies demonstrate that molecular hybridization can lead to compounds with improved selectivity and potency compared to their individual components.

Recent research has focused on developing efficient synthetic methods for accessing pyrazole-piperazine hybrids. One-pot synthesis approaches using click chemistry have been developed to create tert-butyl-substituted phenyl-triazolo piperazine derivatives with significantly reduced reaction times and enhanced yields. These methodological advances have facilitated the exploration of structure-activity relationships within this compound class.

The structural design of pyrazole-piperazine hybrids often incorporates linker groups that modulate the spatial relationship between the two heterocyclic systems. Methylene linkers, as present in this compound, provide conformational flexibility while maintaining appropriate spacing for biological interactions. Alternative linker strategies include direct attachment or incorporation of additional functional groups that can participate in hydrogen bonding or hydrophobic interactions.

The following table summarizes key structural and physicochemical properties of this compound:

The design principles underlying pyrazole-piperazine hybrid molecules continue to evolve as researchers gain deeper insights into structure-activity relationships. The incorporation of substituents on both the pyrazole and piperazine rings allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. The presence of protecting groups like tert-butyloxycarbonyl also provides opportunities for selective deprotection and further functionalization, enabling the synthesis of more complex molecular architectures.

Properties

IUPAC Name |

tert-butyl 4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2/c1-12-13(10-17(5)16-12)11-18-6-8-19(9-7-18)14(20)21-15(2,3)4/h10H,6-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUWIEKWXBMKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCN(CC2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The initial step often involves the protection of piperazine nitrogen atoms using tert-butoxycarbonyl groups to afford tert-butyl piperazine-1-carboxylate derivatives. This protection stabilizes the molecule for subsequent functionalization.

Deprotection and Purification

- Deprotection of the Boc group can be achieved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

- Conditions: Room temperature, 15 minutes to 6 hours.

- Work-up involves neutralization, extraction, and drying.

- Purification is usually performed by flash chromatography on silica gel using mixtures of ethyl acetate and hexane or dichloromethane and methanol as eluents.

Representative Experimental Data and Conditions

Detailed Reaction Pathway Example

A typical synthesis involves:

- Starting Material : Piperazine protected with tert-butoxycarbonyl group.

- Halogenated Pyrazole Intermediate : 4-bromo-1,3-dimethylpyrazole or similar derivative.

- Coupling Reaction : Palladium-catalyzed reaction between the Boc-piperazine and the halogenated pyrazole under basic conditions, often using microwave irradiation to enhance reaction kinetics.

- Workup : Removal of solvent, filtration, extraction, and drying.

- Purification : Flash chromatography to isolate the pure tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate.

- Optional Deprotection : If required, Boc group removal using acidic conditions.

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction time from several hours to under one hour while maintaining or improving yields.

- The choice of base and solvent critically influences the coupling efficiency; potassium tert-butoxide and sodium carbonate in polar aprotic solvents are preferred.

- Deprotection conditions must be carefully controlled to avoid degradation of sensitive pyrazole moieties; mild acid treatment at room temperature is effective.

- Purification by flash chromatography with optimized solvent gradients ensures high purity (>95%) suitable for pharmaceutical applications.

Summary Table of Key Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, 20–85 °C, 1–24 h | High yield, stable intermediate |

| Coupling Catalyst | Pd(PPh3)2Cl2 or Pd2(dba)3 + BINAP | Efficient for C–N bond formation |

| Base | Potassium tert-butoxide or sodium carbonate | Facilitates nucleophilic substitution |

| Solvent | DME, toluene, tert-butanol/water | Polar aprotic solvents preferred |

| Temperature | 87–150 °C (microwave or reflux) | Microwave reduces reaction time |

| Deprotection | TFA in DCM or HCl in dioxane, RT, 15 min–6 h | Mild acidic conditions prevent side reactions |

| Purification | Silica gel flash chromatography | EtOAc/hexane or DCM/MeOH solvent systems |

| Yield | 31–85% | Dependent on reaction scale and conditions |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, such as bromoethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including tert-butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate, exhibit significant anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Antioxidant and Anti-inflammatory Properties

The compound has also demonstrated antioxidant and anti-inflammatory effects in various studies. These properties are crucial for developing therapeutic agents aimed at reducing oxidative stress and inflammation-related diseases. The structure of the compound allows it to interact with biological targets that modulate inflammatory responses, making it a candidate for further research in treating conditions like arthritis and cardiovascular diseases .

Agrochemical Development

Pesticidal Applications

this compound has potential applications in agriculture as a pesticide or herbicide. The pyrazole moiety is known for its effectiveness against various pests and pathogens. Research into the synthesis of pyrazole-based agrochemicals has shown promising results in controlling agricultural pests while minimizing environmental impact .

Life Sciences Research

Biochemical Studies

In the realm of life sciences, this compound can serve as a biochemical probe due to its unique structural characteristics. Researchers can utilize it to study enzyme interactions or cellular pathways affected by pyrazole derivatives. Its ability to modulate biological activity makes it an essential tool for understanding complex biochemical processes .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction | Targeted cancer therapies |

| Antioxidant and anti-inflammatory properties | Treatment of oxidative stress-related diseases | |

| Agrochemical Development | Pesticidal applications against agricultural pests | Sustainable pest management solutions |

| Life Sciences Research | Biochemical probe for studying enzyme interactions | Insights into cellular mechanisms |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of various pyrazole derivatives against breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth compared to controls, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing pyrazole derivatives were tested for their effectiveness against common crop pests. The results demonstrated a marked reduction in pest populations with minimal phytotoxicity to crops, supporting the use of these compounds as environmentally friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Piperazine derivatives with heterocyclic substituents are widely explored for their pharmacological properties. Key analogues include:

Key Differences :

- Bioactivity : The pyrimidine-hydroxyphenyl analogue () shows direct antimicrobial activity, whereas the pyrazole and triazole derivatives () are often intermediates for kinase inhibitors or antiviral agents.

- Synthetic Accessibility : Methylbenzyl derivatives () achieve near-quantitative yields due to straightforward alkylation, while triazole-phenyl compounds () require multistep syntheses.

Stability and Pharmacokinetic Profiles

- Acid Stability: Compounds like tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate () degrade under acidic conditions (simulated gastric fluid), necessitating Boc deprotection for prodrug activation .

- Log P and Solubility : The pyrazole-methyl compound (log P = 2.8) is more lipophilic than the hydroxyphenyl-pyrimidine derivative (log P = 1.9), impacting blood-brain barrier permeability .

Biological Activity

tert-Butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H26N4O2

- CAS Number : 1951444-93-1

- Physical Form : Pale-yellow to yellow-brown solid

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and anti-inflammatory responses.

Neuropharmacological Effects

Several studies have highlighted the neuropharmacological properties of piperazine derivatives, including this compound. Key findings include:

- Antidepressant-Like Activity : The compound has shown potential antidepressant effects in behavioral tests involving mice. Specifically, it increased the time spent in the center of an open field test (OFT), suggesting anxiolytic-like effects. The antidepressant effect was confirmed through forced swim tests (FST) and tail suspension tests (TST), where a reduction in immobility time was observed .

- Serotonergic Pathways : The mechanism behind these effects appears to involve serotonergic pathways, as pretreatment with WAY100635 (a selective 5-HT(1A) receptor antagonist) abolished the observed antidepressant-like activity .

Anti-inflammatory Properties

In addition to neuropharmacological effects, the compound has been investigated for its anti-inflammatory properties:

Case Studies and Research Findings

Several research articles have documented the effects of piperazine derivatives similar to this compound:

Q & A

What are the standard synthetic routes for tert-butyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate, and how do reaction conditions affect yield?

Level: Basic

Answer:

The compound is typically synthesized via a two-step protocol involving coupling and deprotection reactions. Key methodologies include:

- Step 1 (Coupling): A Buchwald-Hartwig amination reaction using copper(I) iodide (CuI), (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a ligand, and potassium phosphate in 1-methylpyrrolidin-2-one at 140°C for 16 hours. This yields the Boc-protected intermediate with a purity of ~70% (LCMS: m/z 344.2 [M+H]⁺) .

- Step 2 (Deprotection): Treatment with HCl in 1,4-dioxane/dichloromethane removes the Boc group, followed by purification via silica gel chromatography. The overall yield over two steps is 21% .

Optimization Insights:

- Alternative coupling methods (e.g., Pd-catalyzed cross-coupling in acetonitrile with XPhos ligand) can achieve higher yields (42–80%) for analogous piperazine derivatives .

- Solvent choice (e.g., 1,4-dioxane vs. acetonitrile) and ligand selection (e.g., XPhos vs. Cu-based systems) critically impact reaction efficiency .

What spectroscopic methods are used to characterize this compound, and what key spectral features confirm its structure?

Level: Basic

Answer:

Primary Techniques:

¹H NMR: Confirms substituent connectivity. Key peaks include:

- δ 8.24 (pyrazole C-H), 3.46–3.38 ppm (piperazine N-CH₂), and 1.46 ppm (tert-butyl C(CH₃)₃) .

- For analogues, aromatic protons (e.g., pyridyl H) appear at δ 7.01–8.67 ppm .

LCMS: Validates molecular weight ([M+H]⁺ = 344.2 for the Boc-protected intermediate) .

X-ray Crystallography: Resolves conformational details (e.g., chair conformation of piperazine, hydrogen-bonding networks in analogues) .

Data Interpretation Example:

Inconsistent integration ratios in ¹H NMR (e.g., residual solvent peaks) may indicate incomplete purification. LCMS purity >95% is recommended for downstream applications .

How can researchers optimize reaction conditions to improve purity and yield of the compound?

Level: Advanced

Answer:

Common Challenges:

- Low yields (21% over two steps) due to side reactions (e.g., ligand degradation in CuI systems) .

- Purity issues in intermediates (e.g., silica gel chromatography artifacts) .

Optimization Strategies:

- Ligand Screening: Replace CuI/XPhos with Pd-based catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) to improve coupling efficiency (yields up to 89%) .

- Solvent Selection: Use 1,4-dioxane instead of 1-methylpyrrolidin-2-one to reduce viscosity and improve mixing .

- Purification: Employ reverse-phase HPLC for polar intermediates to achieve >99% purity .

Case Study:

A Pd/XPhos system in acetonitrile increased yield to 42% for a thiadiazole analogue, demonstrating scalability .

What strategies are effective in designing analogues for structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

Key Structural Modifications:

Pyrazole Substitution: Replace 1,3-dimethyl groups with electron-withdrawing groups (e.g., Cl, CF₃) to modulate solubility and target binding .

Piperazine Functionalization: Introduce sulfonyl or boronate groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl) for cross-coupling reactions .

Boc Group Replacement: Use alternative protecting groups (e.g., Fmoc) for selective deprotection in multistep syntheses .

SAR Example:

A pyrimidine-substituted analogue (tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) showed enhanced kinase inhibition activity, attributed to bromine’s steric and electronic effects .

What are the primary safety hazards associated with handling this compound, and what precautions are recommended?

Level: Basic

Answer:

Hazard Profile:

- Acute Toxicity: Oral LD₅₀ >300 mg/kg (GHS Category 4) .

- Handling Precautions:

Emergency Response:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.